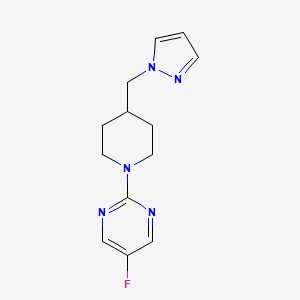

2-(4-((1H-吡唑-1-基)甲基)哌啶-1-基)-5-氟嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

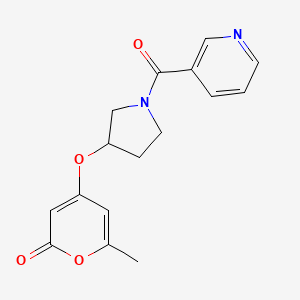

The compound “2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety. These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and piperidine rings in separate steps, followed by their connection via a methylene bridge. The fluoropyrimidine moiety could then be introduced through a suitable fluorination reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety. The pyrazole and piperidine rings are five-membered and six-membered heterocyclic rings, respectively, while the fluoropyrimidine moiety is a six-membered aromatic ring containing a fluorine atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole, piperidine, and fluoropyrimidine moieties. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, while the piperidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could affect its solubility and permeability .科学研究应用

癌症治疗

类似于2-(4-((1H-吡唑-1-基)甲基)哌啶-1-基)-5-氟嘧啶的化合物已被发现能抑制Aurora A激酶,这是与癌细胞分裂和肿瘤生长有关的蛋白质。这类抑制剂在癌症治疗中可能具有重要价值 (ロバート ヘンリー,ジェームズ, 2006)。

抗病毒特性

一系列类似于所讨论化合物的2-(3-烷氧基-1H-吡唑-1-基)嘧啶已显示出显著的抗病毒特性。这些化合物抑制了二氢乳酸脱氢酶(DHODH),这是参与嘧啶生物合成的酶,对病毒复制至关重要 (H. Munier-Lehmann et al., 2015)。

抗肺癌活性

类似于2-(4-((1H-吡唑-1-基)甲基)哌啶-1-基)-5-氟嘧啶结构的氟代化合物已显示出对肺癌细胞系的抗癌活性。这些发现表明在肺癌治疗中可能有潜在应用 (A. G. Hammam et al., 2005)。

抗菌和抗真菌特性

包含类似于所讨论化合物的吡唑环的融合吡喃衍生物已显示出有前景的抗菌和抗真菌特性。这表明在治疗细菌和真菌感染方面可能有潜在应用 (Piyush N. Kalaria et al., 2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-fluoro-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJQQZZODRFQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2433520.png)

![2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B2433530.png)

![4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2433532.png)

![9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2433534.png)

![Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]-](/img/structure/B2433535.png)

![4-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2433537.png)

![methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433540.png)